Crocatone

Overview

Description

1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- is a natural product found in Ferula kirialovii, Ferula tingitana, and other organisms with data available.

Mechanism of Action

Target of Action

The compound is a natural product from Anthriscus sylvestris , but its exact biological targets remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by Crocatone are currently unknown. Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways. Without specific studies on this compound, it is difficult to summarize the affected pathways and their downstream effects .

Result of Action

While some compounds from the same family have shown cytotoxic activity , it is unclear if this compound shares these properties

Biochemical Analysis

Biochemical Properties

Crocatone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sesquiterpene lactones and coumarin derivatives, which are involved in various metabolic pathways . These interactions often involve the formation of enzyme-substrate complexes, leading to changes in enzyme activity and metabolic flux.

Cellular Effects

This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the cytotoxic and antiproliferative activity in human breast adenocarcinoma cell lines, such as MCF 7/6 and MCF 7/AZ . These effects are mediated through alterations in cell signaling pathways and gene expression, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound’s interaction with sesquiterpene lactones and coumarin derivatives results in the modulation of enzyme activity and metabolic pathways . These binding interactions are critical for understanding how this compound exerts its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting the importance of temporal analysis in understanding its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the metabolism of sesquiterpene lactones and coumarin derivatives, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . Understanding the transport mechanisms of this compound is critical for optimizing its delivery and efficacy in biochemical and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the interactions with other biomolecules and the resulting biochemical effects

Biological Activity

Crocatone, a compound derived from various plant sources, particularly those in the Piper genus, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

This compound is primarily identified in essential oils extracted from plants such as Piper aduncum and Piper nigrum. Its chemical structure contributes to its biological activity, which includes antimicrobial, anti-inflammatory, and cytotoxic effects.

| Source Plant | Chemical Composition | Biological Activity |

|---|---|---|

| Piper aduncum | This compound (10.9%) | Antimicrobial against T. cruzi |

| Piper nigrum | This compound (variable) | Cytotoxic effects on cancer cells |

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against protozoan parasites such as Trypanosoma cruzi. In vitro studies have shown that this compound has an IC50 value of approximately 9.0 μg/mL against this pathogen, indicating its potential use in treating Chagas disease .

2. Cytotoxic Effects

Research has demonstrated that this compound induces cytotoxicity in various cancer cell lines. For instance, a study on cervical cancer cells (SiHa and HeLa) showed that extracts containing this compound inhibited cell proliferation and induced apoptosis at concentrations ranging from 5 to 20 μg/mL . The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

3. Anti-Inflammatory Properties

This compound also exhibits anti-inflammatory effects by modulating cytokine production. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli . This property makes it a candidate for further research in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various essential oils containing this compound against T. cruzi. The results indicated that the essential oil from Piper aduncum, rich in this compound, effectively inhibited the growth of the parasite with an IC50 value of 9.0 μg/mL .

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cervical cancer cells, extracts containing this compound were shown to significantly reduce cell viability. The treatment resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers such as cleaved caspase-3 .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : this compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in cancer cells.

- Cytokine Modulation : It inhibits the NF-κB pathway, leading to decreased production of inflammatory cytokines.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-induced cellular damage .

Scientific Research Applications

Applications in Organic Chemistry

2.1 Synthesis of Complex Molecules

Crocatone serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a key player in the development of pharmaceuticals and agrochemicals. For instance, researchers have utilized this compound in the synthesis of bioactive compounds that exhibit antimicrobial properties.

2.2 Catalysis

This compound has been explored as a catalyst in several organic reactions, particularly in asymmetric synthesis. Its chiral derivatives can facilitate enantioselective reactions, leading to the production of optically active compounds essential in drug development.

Biological Applications

3.1 Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. This has led to investigations into its potential use as a natural preservative in food products and as an active ingredient in pharmaceutical formulations aimed at treating infections.

3.2 Anti-inflammatory Properties

Research has shown that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its mechanisms of action involve inhibiting pro-inflammatory cytokines, which could provide therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Industrial Applications

4.1 Flavoring Agent

In the food industry, this compound is recognized for its flavoring properties. It is used to enhance the taste of various food products, contributing to the development of new flavors that appeal to consumers.

4.2 Fragrance Industry

This compound's pleasant aroma makes it a sought-after ingredient in the fragrance industry. It is incorporated into perfumes and scented products, providing a unique scent profile that enhances consumer appeal.

Case Studies

Q & A

Basic Research Questions

Q. How to formulate a research question on Crocatone’s biochemical mechanisms?

- Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example:

- P: In vitro models of [specific biological process]...

- I: How does this compound exposure affect...

- C: Compared to [related compound/control]...

- O: Measured via [e.g., enzymatic activity, gene expression]...

- T: Over a [specific duration].

Q. What are best practices for designing reproducible experiments with this compound?

- Methodology :

- Clearly document synthesis protocols (e.g., solvent purity, temperature controls) to ensure replicability.

- Use validated assays (e.g., HPLC for purity assessment) and include negative/positive controls.

- Follow guidelines for reporting chemical data (e.g., IUPAC standards).

- References : Adhere to structured methods sections as per analytical chemistry journals .

Q. How to conduct a systematic literature review on this compound’s pharmacological properties?

- Methodology :

- Use Boolean operators (AND/OR/NOT) and truncation (e.g., "this compound*") in databases like PubMed/Web of Science.

- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

- Synthesize findings thematically (e.g., efficacy, toxicity).

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s metabolic pathways?

- Methodology :

- Perform cross-validation using orthogonal techniques (e.g., metabolomics vs. isotopic tracing).

- Reappraise experimental conditions (e.g., cell lines, dosage) across studies.

- Apply the Crowe Critical Appraisal Tool (CCAT) to assess study validity and bias .

- Example : If Study A reports hepatic metabolism via CYP3A4, while Study B implicates CYP2D6, compare enzyme kinetics under standardized conditions.

Q. What strategies integrate multi-omics data to study this compound’s polypharmacology?

- Methodology :

- Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., pathway enrichment analysis).

- Use machine learning (e.g., random forests) to identify synergistic targets.

- Validate predictions with CRISPR-based gene knockout models.

- References : Prioritize studies with open-access data repositories for reproducibility .

Q. How to critically appraise the methodological rigor of this compound studies?

- Methodology :

- Evaluate sampling adequacy (e.g., ≥100 subjects for in vivo studies) and statistical power.

- Check for confounding variables (e.g., solvent interactions in in vitro assays).

- Use CCAT to score studies on clarity, bias mitigation, and analytical depth .

Q. What statistical and qualitative methods address this compound’s dose-response variability?

- Methodology :

- Apply nonlinear regression models (e.g., Hill equation) to dose-response curves.

- For qualitative insights, use thematic analysis of clinical observations or ethnopharmacological data.

- Avoid inductive fallacies by contextualizing findings within prior mechanistic evidence .

Q. How to design time-resolved studies for this compound’s pharmacokinetics?

- Methodology :

- Use LC-MS/MS for high-temporal-resolution plasma concentration measurements.

- Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict organ-specific exposure.

- Align sampling intervals with this compound’s known half-life (if available) .

Q. Data Presentation and Reproducibility

Q. What are guidelines for presenting this compound-related data in peer-reviewed journals?

- Methodology :

- Report purity (>95% by HPLC), spectral data (NMR/HRMS), and synthetic yields.

- Deposit raw data in repositories like Zenodo or Figshare.

- Use SI units and IUPAC nomenclature consistently.

- References : Follow analytical chemistry reporting standards .

Q. How to ensure this compound’s experimental reproducibility across labs?

- Methodology :

- Share detailed protocols via platforms like Protocols.io .

- Include batch-specific characterization data (e.g., NMR spectra, elemental analysis).

- Collaborate with third-party labs for independent validation .

Properties

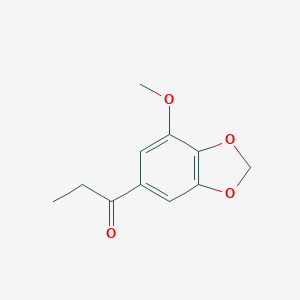

IUPAC Name |

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-8(12)7-4-9(13-2)11-10(5-7)14-6-15-11/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZAATPWXSLYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173714 | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19937-86-1 | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019937861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.